molecular formula C8H14O B14646971 3,5-Dimethylcyclohex-2-en-1-ol CAS No. 54497-32-4

3,5-Dimethylcyclohex-2-en-1-ol

Cat. No.: B14646971
CAS No.: 54497-32-4
M. Wt: 126.20 g/mol
InChI Key: DJYRWBAIPZTBAJ-UHFFFAOYSA-N
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Description

3,5-Dimethylcyclohex-2-en-1-ol is an organic compound with the molecular formula C8H14O It is a derivative of cyclohexene, featuring two methyl groups at the 3rd and 5th positions and a hydroxyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethylcyclohex-2-en-1-ol can be synthesized through several methods. One common approach involves the reduction of 3,5-dimethylcyclohex-2-en-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like diethyl ether or tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of 3,5-dimethylcyclohex-2-en-1-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often at elevated temperatures and pressures to ensure high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylcyclohex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 3,5-dimethylcyclohex-2-en-1-one using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form 3,5-dimethylcyclohexanol using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: PCC, CrO3 in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 or LiAlH4 in diethyl ether or THF.

    Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed

    Oxidation: 3,5-Dimethylcyclohex-2-en-1-one.

    Reduction: 3,5-Dimethylcyclohexanol.

    Substitution: Products vary based on the substituent introduced.

Mechanism of Action

The mechanism by which 3,5-Dimethylcyclohex-2-en-1-ol exerts its effects involves interactions with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes involved in oxidative stress and inflammation, such as xanthine oxidase and myeloperoxidase . These interactions help reduce reactive oxygen species (ROS) and inflammatory responses, contributing to its potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethylcyclohex-2-en-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydroxyl group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

54497-32-4

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3,5-dimethylcyclohex-2-en-1-ol

InChI

InChI=1S/C8H14O/c1-6-3-7(2)5-8(9)4-6/h4,7-9H,3,5H2,1-2H3

InChI Key

DJYRWBAIPZTBAJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C=C(C1)C)O

Origin of Product

United States

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